Denny-jaffe reagent

Description

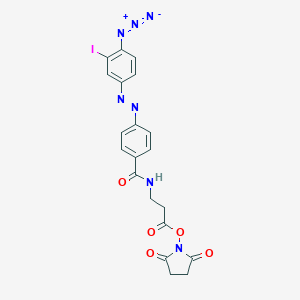

Structure

3D Structure

Properties

CAS No. |

109545-43-9 |

|---|---|

Molecular Formula |

C20H16IN7O5 |

Molecular Weight |

561.3 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[(4-azido-3-iodophenyl)diazenyl]benzoyl]amino]propanoate |

InChI |

InChI=1S/C20H16IN7O5/c21-15-11-14(5-6-16(15)26-27-22)25-24-13-3-1-12(2-4-13)20(32)23-10-9-19(31)33-28-17(29)7-8-18(28)30/h1-6,11H,7-10H2,(H,23,32) |

InChI Key |

OPHYCLQLFRLEEP-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |

Synonyms |

Denny-Jaffe reagent N-((3-((4-((4-azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide |

Origin of Product |

United States |

Theoretical Framework of Photoactivated Cross Linking

Principles of Photoaffinity Labeling

Photoaffinity labeling is a technique that utilizes a photoactivatable probe to covalently link to its target protein upon light activation. nih.gov This method is invaluable for identifying unknown protein targets of small molecules and for mapping the binding sites of ligands. nih.govresearchgate.net The process begins with the non-covalent, reversible binding of the photoaffinity probe to its target. Subsequent irradiation with UV light of a specific wavelength activates the photoreactive group, generating a short-lived, highly reactive species that forms a covalent bond with amino acid residues in close proximity within the binding site. nih.govthermofisher.com This permanent linkage allows for the isolation and identification of the target protein.

Role of the Azide (B81097) Group in Photoactivation Mechanisms

The aryl azide group is a commonly used photoreactive moiety in photoaffinity labeling. wikipedia.orgthermofisher.com In its ground state, the azide is relatively stable and non-reactive within a biological system. However, upon exposure to UV light (typically in the range of 250-350 nm), the aryl azide undergoes photolysis, losing a molecule of nitrogen gas (N₂) and forming a highly reactive nitrene intermediate. thermofisher.comresearchgate.net

This nitrene is a key reactive species that can undergo several types of reactions to form a covalent bond. thermofisher.com It can insert into C-H and N-H bonds, which are abundant in proteins, or add to double bonds. thermofisher.com The short half-life of the nitrene ensures that cross-linking occurs only with molecules in the immediate vicinity of the probe's binding site. nih.gov

Table 1: Comparison of Common Photoreactive Groups

| Photoreactive Group | Activating Wavelength | Reactive Intermediate | Key Features |

| Aryl Azide | 250-460 nm | Nitrene | Small size, can be activated by longer wavelengths to reduce protein damage. thermofisher.com |

| Benzophenone | 350-360 nm | Triplet Ketone | More stable than nitrenes, less reactive but also less prone to rearrangement. wikipedia.org |

| Diazirine | 330-370 nm | Carbene | Smallest photoreactive group, activated by long-wavelength UV light, minimizing cell damage. thermofisher.com |

Significance of Iodo-Substitution in Reagent Reactivity

The presence of an iodine atom on the aromatic ring of a Denny-Jaffe type reagent serves multiple purposes. The substitution of a hydrogen atom with an iodine atom can influence the electronic properties of the aryl azide group, potentially altering its photoreactivity and the stability of the resulting nitrene.

Furthermore, iodine can be introduced as a radioactive isotope (e.g., ¹²⁵I), providing a sensitive method for detecting and quantifying the cross-linked products. The carbon-iodine bond can also be a site for further chemical modification, allowing for the attachment of other functional groups. From a synthetic standpoint, iodoarenes are valuable intermediates in cross-coupling reactions, facilitating the construction of complex molecular probes.

Mechanism of Covalent Bond Formation in Biological Systems

The formation of a covalent bond is the ultimate goal of photoactivated cross-linking. Covalent bonds are strong chemical bonds formed by the sharing of electrons between atoms, and they are not easily broken under physiological conditions. pressbooks.pub

Upon photoactivation, the nitrene generated from the azide group of the Denny-Jaffe type reagent is highly electrophilic and can react with a variety of amino acid side chains and the polypeptide backbone of a target protein. nih.gov The primary mechanisms of covalent bond formation include:

Insertion: The nitrene can insert directly into C-H bonds (e.g., in leucine, isoleucine, valine) and N-H bonds (e.g., in the peptide backbone or lysine (B10760008) side chains). thermofisher.com

Addition: The nitrene can add to aromatic side chains (e.g., tryptophan, tyrosine, phenylalanine) or other unsaturated systems.

This indiscriminate reactivity, while advantageous for labeling, can sometimes lead to multiple products. nih.gov The specific site of covalent attachment provides valuable information about the three-dimensional structure of the binding pocket.

Cleavable Linkages in Reagent Design for Post-Reaction Analysis

The incorporation of a cleavable linkage into the design of a photoaffinity probe is a sophisticated strategy that greatly facilitates the analysis of cross-linked products, particularly for mass spectrometry-based proteomics. glenresearch.comtum.de A cleavable linker connects the recognition element of the probe to the reporter tag. After the cross-linked protein-probe complex is isolated, the linker can be selectively cleaved, releasing the protein from the bulk of the probe and any affinity matrices used for purification.

This "catch and release" strategy simplifies the subsequent analysis by mass spectrometry, as only the protein with a small remnant of the linker remains. nih.gov This makes it easier to identify both the protein and the specific site of cross-linking.

Table 2: Examples of Cleavable Linkages

| Linkage Type | Cleavage Condition | Description |

| Disulfide | Reducing agents (e.g., DTT, TCEP) | A common cleavable linker based on the S-S bond, which is readily cleaved under mild reducing conditions. glenresearch.com |

| Diol | Oxidizing agents (e.g., sodium periodate) | A vicinal diol can be oxidatively cleaved, offering an alternative to disulfide linkages. nih.gov |

| Ester | Changes in pH (acid or base hydrolysis) | Ester bonds can be cleaved by hydrolysis under acidic or basic conditions. |

| Photocleavable | Specific wavelength of light | Linkers containing a photocleavable group can be cleaved by irradiation, providing temporal control over the release. glenresearch.com |

Methodologies for Utilization in Biochemical Research

Reagent Preparation and Labeling Procedures

The preparation and labeling of the Denny-Jaffe reagent or ligands with this reagent are crucial steps for its application in biochemical studies. The reagent can be synthesized and then coupled to target molecules.

Radioactive labeling is a common method used with the this compound to enable sensitive detection of labeled molecules and cross-linked products. [125I]-iodine is frequently incorporated into the reagent, often at the iodophenyl group already present in its structure. This allows the reagent to serve as a radioactive photoaffinity cross-linker. Derivatization of ligands, such as peptides or proteins, with the [125I]-labeled this compound is a standard procedure to create radioactive probes for studying interactions. For instance, radiodinated peptides have been derivatized with the reagent to create radioactive photoaffinity labels for receptors.

The N-hydroxysuccinimide (NHS) ester moiety of the this compound is highly reactive towards primary and secondary amines. This reactivity is exploited to conjugate the reagent to proteins, peptides, and other biomolecules, typically through the ε-amino groups of lysine (B10760008) residues or the N-terminus. This forms a stable amide bond, attaching the photoreactive and cleavable portion of the reagent to the ligand. Examples include the conjugation of IgG and its fragments to the this compound for studying platelet receptors, and the coupling of calmodulin to the reagent for isolating calmodulin-binding domains.

Post-Cross-linking Analysis Techniques

Following the photoactivation and cross-linking steps, various analytical techniques are employed to identify and characterize the cross-linked products.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins and cross-linked complexes based on their molecular weight. When a radioactive label like [125I] is incorporated, autoradiography is used to visualize the labeled species on the gel. The cleavable azo linkage in the this compound is particularly advantageous in post-cross-linking analysis. Cleavage of this bond, typically under reducing conditions, separates the labeled portion of the reagent (and thus the radioactive tag) from the ligand, allowing for the direct identification of the receptor or interacting partner that was cross-linked to the labeled ligand.

Further analysis can involve techniques such as high-resolution SDS-PAGE and transfer to membranes for immunological characterization, such as Western blotting, using antibodies specific to potential interacting partners. Immunoprecipitation can also be used to isolate cross-linked complexes containing a specific protein. High-performance liquid chromatography (HPLC) is often used for the purification of labeled ligands before cross-linking or for the separation of peptides after enzymatic digestion of cross-linked products. Mass spectrometry, particularly cross-linking coupled with mass spectrometry (XL-MS), is an increasingly powerful technique for identifying cross-linked peptides and mapping interaction sites.

Electrophoretic Separation Methods (e.g., SDS-PAGE)

Electrophoretic separation, particularly SDS-PAGE (Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis), is a fundamental technique used to analyze proteins labeled or cross-linked with the this compound. pnas.orgpnas.orgpnas.orgtandfonline.comnih.goviaea.org SDS-PAGE separates proteins primarily based on their molecular weight. When the this compound is used to cross-link a ligand to its receptor or to study protein-protein interactions, the resulting cross-linked complex will have a higher molecular weight than the individual components. Analysis by SDS-PAGE allows researchers to identify the molecular weight of the cross-linked species, providing evidence for the interaction and potentially indicating the stoichiometry of the complex. pnas.orgpnas.org For instance, studies have utilized SDS-PAGE to analyze proteins cross-linked to 125I-labeled photoaffinity probes synthesized using the this compound, allowing for the visualization of labeled protein bands corresponding to receptors or interacting partners. pnas.orgtandfonline.comiaea.org

Chromatographic Purification of Cross-linked Products

Chromatographic techniques are essential for the purification of molecules conjugated with the this compound or for isolating labeled fragments after cross-linking and cleavage. Gel permeation chromatography and reverse-phase high-pressure liquid chromatography (HPLC) have been employed for these purposes. nih.govcapes.gov.brtandfonline.comiaea.org For example, after coupling calmodulin to the this compound and cross-linking it to the Ca2+ pump, gel permeation chromatography was used to separate the products. nih.govcapes.gov.br Subsequently, reverse-phase HPLC was utilized to further purify radioactive peaks corresponding to labeled fragments of the Ca2+ pump. nih.govcapes.gov.br Similarly, a conjugated hormone (DJ-EP) synthesized using the this compound was purified from the unmodified hormone by reverse-phase high-pressure liquid chromatography before being used in photoaffinity labeling studies. iaea.org These methods enable the isolation of specific labeled molecules or complexes, which is crucial for downstream analysis and characterization.

Detection and Characterization of Labeled Species

Following separation and purification, detecting and characterizing the molecules labeled with the this compound are critical steps. The incorporation of a radioisotope, such as 125I, into the reagent is a common strategy for sensitive detection. pnas.orgtandfonline.comiaea.orgosti.gov

Autoradiography is a widely used technique for detecting radioactive isotopes incorporated into biological molecules. When the this compound is synthesized with a radioisotope like 125I, autoradiography can be used to visualize the labeled proteins or complexes after they have been separated by techniques like SDS-PAGE. tandfonline.comiaea.orgosti.gov The radioactive decay exposes a photographic emulsion or a phosphor screen, producing an image that reveals the location and intensity of the labeled species on the gel or membrane. This allows for the identification of the molecular weight of the labeled target or cross-linked complex and provides a direct method for detecting the outcome of the cross-linking reaction. tandfonline.comiaea.org

Based on a comprehensive review of scientific and chemical literature, a compound or reagent specifically named the "this compound" with applications in molecular biology and biochemistry could not be identified. The search indicates that this term does not correspond to a known chemical entity used for the applications outlined in the user's request, such as elucidating protein-protein interactions or bioconjugation strategies.

It is possible that the name is a misnomer, a significant misspelling of another reagent, or refers to a highly specialized or historical compound not indexed in available databases.

Extensive searches did identify the "Jaffe reaction," a method developed by scientist Max Jaffe in 1886. wikipedia.orgnih.gov However, the Jaffe reaction is a colorimetric method used in clinical chemistry for the determination of creatinine (B1669602) levels in blood and urine, reacting creatinine with picric acid in an alkaline solution. wikipedia.orgnih.gov While proteins can interfere with the accuracy of the Jaffe reaction, the reaction itself is not used as a tool to study protein-protein interactions, map interaction domains, or perform specific bioconjugation with lysine residues as detailed in the query. nih.govnih.gov

The fields of protein interaction analysis and bioconjugation utilize a wide array of specific reagents, but none are referred to as the "this compound." rsc.orgnih.govresearchgate.netnih.gov Therefore, it is not possible to generate the requested article as the subject "this compound" and its associated applications in molecular biology could not be scientifically verified.

Applications in Molecular Biology and Biochemistry

Receptor Identification and Ligand-Receptor Complex Analysis

The Denny-Jaffe reagent is instrumental in the identification and characterization of cell surface receptors and their corresponding ligands. The reagent's design allows for the covalent cross-linking of a ligand to its receptor, enabling the isolation and subsequent analysis of the resulting complex. The integrated radioactive label provides a means of tracking and identifying the receptor protein even after separation by techniques such as polyacrylamide gel electrophoresis.

A key feature of the this compound is its cleavable azo bond. This linkage can be broken under specific chemical conditions, which allows for the separation of the ligand from the receptor after the initial cross-linking and isolation of the complex. This feature is particularly advantageous as it facilitates the transfer of the radioactive 125I label from the ligand to the receptor protein, thereby directly identifying the receptor component of the ligand-receptor pair. nih.gov

Identification of Immunoglobulin Receptors

A notable application of the this compound has been in the study of immunoglobulin G (IgG) receptors on the surface of human platelets. nih.govpnas.orgpnas.org In a seminal study, researchers utilized this reagent to investigate the binding sites for intact IgG as well as its F(ab')2 and Fc fragments. nih.govpnas.org

The methodology involved derivatizing the IgG and its fragments with the 125I-labeled this compound. nih.gov These modified ligands were then incubated with human platelets, and photoactivation was used to induce cross-linking between the ligand and its corresponding receptor on the platelet membrane. The specificity of this binding was confirmed by demonstrating that the presence of an excess of non-derivatized ligand could suppress the iodination of the receptors. nih.govpnas.org

Following the cross-linking, the ligand-receptor complexes were isolated. The cleavable azo linkage of the this compound was then broken, which resulted in the 125I-labeled portion of the reagent remaining attached to the receptor protein. nih.govpnas.org This direct labeling of the receptor allowed for its identification following high-resolution sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography. pnas.orgpnas.org

The research findings revealed two principal receptors for IgG on human platelets. The major receptor for both intact monomeric IgG and its F(ab')2 fragments was identified as glycoprotein (B1211001) IIIa. pnas.org In contrast, the Fc fragments of IgG were found to bind predominantly to a different peptide with an approximate molecular weight of 200,000, which under reducing conditions dissociated into monomers of approximately 50,000. pnas.orgpnas.org

| Ligand | Identified Major Receptor | Molecular Weight of Receptor (approx.) |

|---|---|---|

| Intact Monomeric IgG | Glycoprotein IIIa | Not specified in provided text |

| F(ab')2 Fragment | Glycoprotein IIIa | Not specified in provided text |

| Fc Fragment | Peptide | 200,000 (non-reducing), 50,000 (reducing) |

Characterization of Complement Receptors

No information was found regarding the use of the this compound for the characterization of complement receptors in the provided search results.

Studies on Peptide Hormone-Receptor Interactions

No information was found regarding the use of the this compound in studies on peptide hormone-receptor interactions in the provided search results.

Studies in Cellular Systems and Molecular Mechanisms

While the this compound is designed for studies in cellular systems to elucidate molecular mechanisms, specific examples beyond immunoglobulin receptor identification were not available in the search results.

Investigation of Membrane Components Associated with Cytokines

No information was found regarding the use of the this compound for the investigation of membrane components associated with cytokines in the provided search results.

Advanced Research Considerations and Future Directions

Minimizing Non-Specific Labeling and Enhancing Specificity

A persistent challenge in photoaffinity labeling, including with the Denny-Jaffe reagent, is the potential for non-specific labeling of molecules in the vicinity of the intended target upon photoactivation. oup.com The highly reactive carbene species generated from the diazirine group upon UV irradiation have short half-lives, which ideally limits diffusion and subsequent off-target reactions. acs.org However, achieving absolute specificity remains an active area of research.

Strategies to minimize non-specific labeling often involve optimizing the photoactivation conditions, such as wavelength and duration of UV exposure, to favor reaction with the intended target while minimizing the lifetime and diffusion of the reactive intermediate. oup.com Another approach involves careful design of the probe's linker length and structure to control the proximity of the photoreactive group to the binding site. oup.com

Research into enhancing specificity also includes modifying the reagent or the experimental protocol to reduce interactions with abundant bystander proteins or other cellular components. While specific data tables detailing the reduction of non-specific labeling with the this compound were not prominently found in the search results within the specified constraints, the general principles applied to diazirine-containing photoprobes are relevant. For instance, studies with diazirine-containing vancomycin (B549263) photoprobes highlight that the smaller and more flexible nature of diazirines, compared to other photoreactive groups like benzophenones, can decrease the risk of steric clashes and potentially reduce non-specific labeling in protein-binding interfaces. acs.org

Integration with Advanced Imaging Techniques

Integrating photoaffinity labeling reagents like the this compound with advanced imaging techniques allows for the visualization and localization of labeled targets within complex biological systems. This integration can provide spatial information about molecular interactions that is not easily obtained through traditional biochemical methods alone.

While the this compound itself contains an iodo-substitution which could potentially be used for radiolabeling (e.g., with 125I) for detection ontosight.aitandfonline.comnih.gov, its direct compatibility with techniques like fluorescence microscopy or super-resolution imaging often requires the incorporation of additional tags. This can involve synthesizing derivatives of the this compound that include fluorophores or tags for subsequent conjugation to imaging probes (e.g., click chemistry handles like alkynes or azides for reaction with fluorescent reporters). tcichemicals.com

Studies utilizing photoaffinity labeling in conjunction with imaging often involve labeling a target protein or interaction partner with a modified probe, followed by cell lysis or tissue processing, and then detection using techniques such as SDS-PAGE and autoradiography (if radiolabeled) tandfonline.comnih.gov or Western blotting with detection of the incorporated tag. Future directions aim towards developing methodologies that allow for in situ or live-cell imaging of photoaffinity labeled targets, which would require the development of cell-permeable and rapidly reacting probes, potentially based on the Denny-Jaffe scaffold, coupled with highly sensitive and fast imaging modalities.

Development of Novel this compound Derivatives

The development of novel derivatives of the this compound focuses on improving its properties, expanding its target scope, or enabling new applications. This can involve modifying the photoreactive group, the reactive group, or the linker connecting these two functionalities.

Modifications to the photoreactive group (the azido-iodophenylazo moiety in the original reagent ontosight.ai) could involve incorporating alternative photoactivatable groups like diazirines, which are known to generate highly reactive carbenes upon irradiation and have been used in other photoaffinity labeling probes. acs.orgtcichemicals.comwikipedia.org Diazirines offer advantages such as smaller size and faster activation kinetics compared to some aryl azides. acs.orgtcichemicals.com The search results mention diazirine-containing crosslinking reagents and photoaffinity labels acs.orgtcichemicals.comwikipedia.org, indicating the potential for incorporating this moiety into Denny-Jaffe-like structures. For example, diazirine-alkyne compounds are available and used as bifunctional photoreactive labeling agents tcichemicals.com.

Alterations to the reactive group (the N-oxysuccinimide ester ontosight.ai) could involve incorporating functionalities that target different amino acid residues or functional groups on biomolecules, expanding the range of molecules that can be labeled.

Furthermore, incorporating cleavable linkers or bioorthogonal handles (like alkynes or azides for click chemistry) into Denny-Jaffe derivatives is a key area of development. tcichemicals.com Cleavable linkers allow for the release of the labeled target from the probe after photoactivation, facilitating downstream analysis like mass spectrometry. oup.com Bioorthogonal handles enable subsequent conjugation to reporter molecules (e.g., fluorophores, biotin) using highly efficient and specific reactions. tcichemicals.com

Theoretical Modeling of Reagent-Target Interactions

Theoretical modeling, including computational chemistry and molecular dynamics simulations, plays an increasingly important role in understanding the interactions between photoaffinity labeling reagents and their targets. unige.chumn.eduresearchgate.netusu.eduacs.org These computational approaches can provide insights into the binding pose, affinity, and potential reactivity of the reagent within the target binding site.

Molecular dynamics simulations can be used to study the conformational flexibility of both the reagent and the target, providing a dynamic view of their interaction. unige.chresearchgate.net This can help predict how the photoreactive group is positioned relative to potential labeling sites on the target protein. pnas.org

Quantum mechanical calculations can be employed to study the electronic structure and reactivity of the photoreactive group, helping to understand the photoactivation process and the subsequent reactions of the generated reactive intermediate. usu.edu

While direct examples of theoretical modeling specifically applied to the this compound were not extensively detailed in the search results, the application of these techniques to photoaffinity labeling in general, and to understanding protein-ligand interactions, is well-established. unige.chresearchgate.netusu.eduacs.org For instance, molecular dynamics simulations have been used to study protein-ligand interactions and the conformational changes involved unige.chresearchgate.net, which is directly applicable to understanding how the this compound interacts with its protein targets. Theoretical methods for calculating molecular properties and modeling interactions are also discussed in the context of organic chemistry and drug discovery umn.eduusu.eduacs.org.

Comparative Analysis with Other Photoaffinity Labels

Comparative analysis of the this compound with other photoaffinity labels is essential for understanding its strengths, limitations, and optimal applications. Various photoaffinity labels exist, each with different photoreactive groups (e.g., aryl azides, diazirines, benzophenones) and reactive functionalities, offering distinct advantages in terms of reactivity, stability, and labeling efficiency. oup.comacs.orgtcichemicals.comwikipedia.orgscience.gov

As noted earlier, diazirine-based probes are often compared to those utilizing aryl azides or benzophenones, highlighting differences in size, flexibility, activation wavelength, and the nature and lifetime of the reactive species generated. acs.orgtcichemicals.com Aryl azides, like the one in the this compound ontosight.ai, typically generate nitrenes upon photoactivation, while diazirines generate carbenes. tcichemicals.comwikipedia.org Carbenes are generally more reactive than nitrenes and have shorter lifetimes, which can influence the labeling radius and specificity. acs.orgtcichemicals.com

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of the Denny-Jaffe reagent?

To ensure reliability, use high-resolution techniques such as NMR spectroscopy, HPLC, and mass spectrometry. Cross-validate results with reference standards (e.g., certified purity benchmarks) and compare with literature data . Document all protocols rigorously, including instrument calibration and sample preparation, to align with analytical reagent specifications .

Q. How can researchers verify the suitability of the this compound for specific reaction conditions?

Conduct pilot experiments under controlled variables (e.g., temperature, solvent compatibility). Use reference standards to calibrate reagent performance and validate results against established reaction outcomes. Include negative controls to isolate reagent-specific effects .

Q. What are the best practices for documenting the use of the this compound in publications?

Provide detailed synthesis protocols, purity metrics, and storage conditions. Adhere to FAIR data principles by sharing raw analytical data (e.g., chromatograms, spectra) in supplementary materials. Cite primary literature for reagent preparation methods and quality benchmarks .

Advanced Research Questions

Q. How can chemometric methods optimize experimental designs involving the this compound?

Apply multivariate statistical models (e.g., response surface methodology) to explore parameter interactions (e.g., stoichiometry, catalyst loading). Use software tools like MODDE or Design-Expert to generate factorial designs, reducing the number of experiments while maximizing data yield .

Q. What strategies resolve contradictions in reported reactivity profiles of the this compound across studies?

Systematically evaluate experimental variables (e.g., solvent purity, reaction atmosphere) and replicate key studies. Perform meta-analyses to identify confounding factors. Use sensitivity analysis to quantify parameter uncertainties .

Q. How can researchers integrate computational modeling with experimental workflows using the this compound?

Combine density functional theory (DFT) calculations with kinetic studies to predict reaction pathways. Validate models using experimental data (e.g., rate constants, intermediate characterization). Employ tools like Gaussian or COMSOL for multi-scale simulations .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility of this compound-based experiments across laboratories?

Standardize reagent batches using certified reference materials. Publish detailed metadata, including lot numbers and supplier specifications. Share protocols via platforms like protocols.io and adhere to ISO/IEC 17025 guidelines for analytical validation .

Q. How should researchers address ethical and intellectual property concerns when sharing this compound data?

Use Creative Commons licenses for open-access data and cite prior work meticulously. Avoid authorship agreements based solely on reagent access. Consult institutional guidelines for material transfer agreements (MTAs) .

Literature and Data Management

Q. What databases and strategies are critical for conducting a systematic literature review on the this compound?

Use SciFinder and Reaxys for structure-based searches and reaction databases. Filter results by citation impact and methodological rigor. Cross-reference with Web of Science for trend analysis and to identify knowledge gaps .

Q. How can researchers align this compound studies with FAIR data publication standards?

Deposit datasets in repositories like Chemotion or Zenodo with persistent identifiers (DOIs). Include machine-readable metadata (e.g., SMILES for structures, experimental conditions in ISA-Tab format). Link to primary publications for provenance tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.